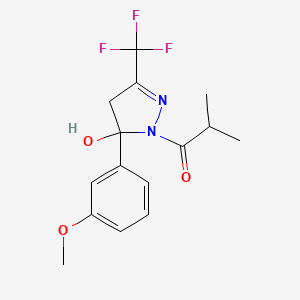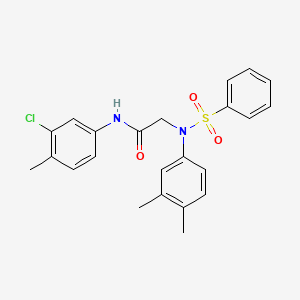![molecular formula C24H18BrNO4 B5210070 5-bromo-2-methoxy-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B5210070.png)
5-bromo-2-methoxy-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-2-methoxy-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide is a chemical compound that has gained attention in the scientific community for its potential applications in research. This compound is commonly referred to as BMK-1, and it has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments.
Mechanism of Action
The mechanism of action of BMK-1 is not fully understood. However, it has been shown to inhibit the activity of several enzymes involved in cancer cell growth and inflammation. BMK-1 has also been shown to activate AMP-activated protein kinase (AMPK), which plays a role in glucose metabolism and energy homeostasis.
Biochemical and Physiological Effects:
BMK-1 has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. BMK-1 has also been shown to inhibit the production of inflammatory cytokines by inhibiting the activity of nuclear factor kappa B (NF-κB). Additionally, BMK-1 has been shown to improve glucose tolerance and insulin sensitivity in diabetic mice by activating AMPK.
Advantages and Limitations for Lab Experiments
One advantage of using BMK-1 in lab experiments is its potential as a multi-targeted agent. BMK-1 has been shown to have anti-cancer, anti-inflammatory, and anti-diabetic effects, making it a useful tool for studying these diseases. However, one limitation of using BMK-1 in lab experiments is its potential toxicity. Further studies are needed to determine the safety of BMK-1 in vivo.
Future Directions
There are several future directions for research on BMK-1. One direction is to further investigate its mechanism of action. Understanding the molecular targets of BMK-1 could lead to the development of more potent and selective compounds. Another direction is to study the potential of BMK-1 in combination with other anti-cancer agents. Combining BMK-1 with other agents could lead to enhanced anti-cancer effects. Additionally, further studies are needed to determine the safety and efficacy of BMK-1 in vivo.
Synthesis Methods
The synthesis method of BMK-1 involves the reaction of 5-bromo-2-methoxybenzoyl chloride with 3-methyl-4-(2-oxo-2H-chromen-3-yl)aniline in the presence of a base. The resulting product is then reacted with N-methylbenzamide to form BMK-1. This synthesis method has been optimized to produce high yields of pure BMK-1.
Scientific Research Applications
BMK-1 has been studied for its potential applications in cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. BMK-1 has also been studied for its potential as an anti-inflammatory agent. It has been shown to inhibit the production of inflammatory cytokines in vitro and in vivo. Additionally, BMK-1 has been studied for its potential as an anti-diabetic agent. It has been shown to improve glucose tolerance and insulin sensitivity in diabetic mice.
properties
IUPAC Name |
5-bromo-2-methoxy-N-[3-methyl-4-(2-oxochromen-3-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18BrNO4/c1-14-11-17(26-23(27)20-13-16(25)7-10-22(20)29-2)8-9-18(14)19-12-15-5-3-4-6-21(15)30-24(19)28/h3-13H,1-2H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPKFLBPAJGZBLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=C(C=CC(=C2)Br)OC)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2-methoxy-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-{[(4-fluorophenyl)amino]sulfonyl}phenoxy)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5209994.png)
![N~1~-allyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5210000.png)

![3-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-1-[2-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B5210008.png)

![5-[4-(4-nitrophenyl)-1-piperazinyl]-5-oxopentanoic acid](/img/structure/B5210018.png)

![2-amino-N-(2-ethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5210037.png)
![8-methyl-7-[(3-phenyl-2-propen-1-yl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5210055.png)
![9-[2-(2-isopropylphenoxy)ethyl]-9H-carbazole](/img/structure/B5210056.png)
![2-{[3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolyl]methyl}-1,2-benzisothiazol-3(2H)-one 1,1-dioxide](/img/structure/B5210064.png)

![4-(2-{[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5210095.png)
